molecular formula C18H21FN4O3S B3009848 (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034545-60-1

(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B3009848
CAS No.: 2034545-60-1
M. Wt: 392.45
InChI Key: XVGKIZTYNMACTP-UHFFFAOYSA-N
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Description

The compound (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule that features a combination of fluorophenyl, sulfonyl, piperazine, and tetrahydropyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of 3-fluorobenzenesulfonyl chloride with piperazine to form the 4-((3-fluorophenyl)sulfonyl)piperazine intermediate. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Construction of the Tetrahydropyrazolopyridine Core: : The next step involves the synthesis of the tetrahydropyrazolopyridine core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

  • Coupling Reaction: : The final step is the coupling of the piperazine derivative with the tetrahydropyrazolopyridine core. This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent reaction conditions and scalability. The use of automated reactors and real-time monitoring systems would be employed to maintain high efficiency and safety standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under strong reducing conditions.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it useful in treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl group can form hydrogen bonds with target proteins. The piperazine and tetrahydropyrazolopyridine moieties contribute to the overall stability and specificity of the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

  • (4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
  • (4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Uniqueness

The uniqueness of (4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone lies in the presence of the fluorine atom, which can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties. Fluorine atoms are known to enhance metabolic stability and bioavailability, making this compound potentially more effective as a drug candidate compared to its chlorinated or brominated analogs.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c19-14-4-3-5-15(12-14)27(25,26)22-10-8-21(9-11-22)18(24)16-13-20-23-7-2-1-6-17(16)23/h3-5,12-13H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGKIZTYNMACTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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